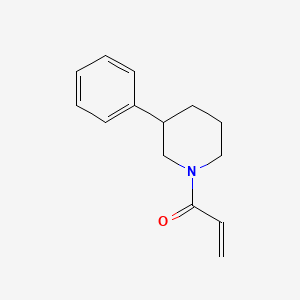
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been studied for its potential use in scientific research.
Mecanismo De Acción
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in the reward system of the brain. By blocking the reuptake of dopamine, 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one increases the amount of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and a heightened response to rewards.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one are related to its action on the dopamine system. It has been shown to increase locomotor activity and induce stereotypic behaviors in animals. In humans, 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one has been reported to produce euphoria, increased energy, and heightened alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for precise manipulation of the dopamine system and the ability to study the effects of dopamine on behavior and cognition. However, the use of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one is limited by its potential for abuse and toxicity. It is important to handle 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one with caution and to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one. One area of interest is the development of new dopamine reuptake inhibitors that have improved selectivity and reduced potential for abuse. Another direction is the investigation of the role of dopamine in various neurological disorders, such as depression and schizophrenia. Additionally, research on the long-term effects of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one on the brain and behavior is needed to fully understand the potential risks and benefits of this compound.
Métodos De Síntesis
The synthesis of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 3-phenylpiperidine with propenone in the presence of a catalyst such as acetic acid. The product is then purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one has been used in scientific research to study the dopamine system in the brain. It has been found to be a potent dopamine reuptake inhibitor and has been used in studies to investigate the role of dopamine in addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-(3-phenylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-6-9-13(11-15)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAPLXVJYGDWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

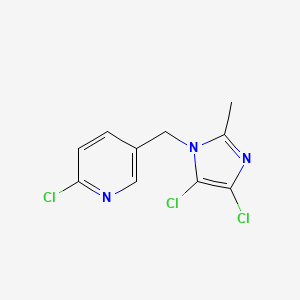
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
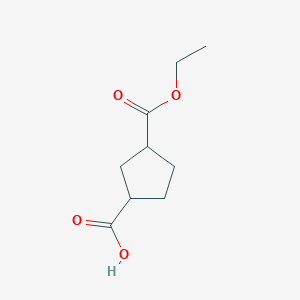
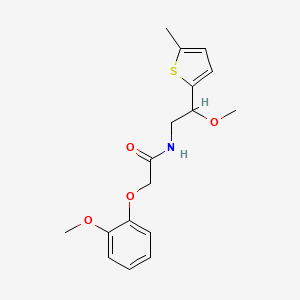


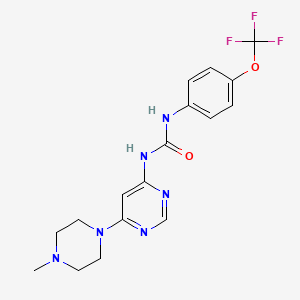
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
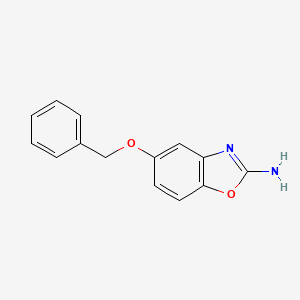
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)